
1-(4-Methoxyphenyl)piperazine
Overview
Description
1-(4-Methoxyphenyl)piperazine (MeOPP) is a phenylpiperazine derivative characterized by a methoxy (-OCH₃) group at the para position of the aromatic ring attached to a piperazine core. It belongs to the broader class of piperazine-based designer drugs, which are structurally divided into benzylpiperazines (e.g., BZP) and phenylpiperazines (e.g., TFMPP, mCPP) . Its molecular structure enables participation in supramolecular interactions, such as host-guest complexes with cucurbit[8]uril (Q[8]), forming 1:2 inclusion crystals under specific conditions .
MeOPP is metabolized primarily via CYP2D6-mediated O-demethylation to 1-(4-hydroxyphenyl)piperazine (4-HO-PP), a pathway critical for its pharmacological activity and detoxification .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: In industrial settings, this compound is often produced through the coupling reactions between benzoic acids and N-(4-methoxyphenyl)piperazine, promoted by dehydrating agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodimide .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
4-MeOPP serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly antidepressants and anxiolytics. Its chemical structure allows for modifications that enhance therapeutic efficacy. The compound's ability to modulate serotonin receptors has made it a focus in developing drugs aimed at treating mood disorders.
Key Characteristics:
- Serotonin Modulation: It inhibits the re-uptake and accelerates the release of monoamine neurotransmitters like serotonin and dopamine, which are vital in mood regulation .
- Drug Formulation: Its favorable solubility and stability make it suitable for formulating effective dosage forms .
Neuroscience Research
In neuroscience, 4-MeOPP is used to investigate its effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This research is crucial for understanding mood disorders such as depression and anxiety.
Research Findings:
- Studies have shown that 4-MeOPP exhibits similar mechanisms of action to recreational drugs like amphetamines but with lower abuse potential .
- Behavioral studies using animal models have highlighted its role in assessing the efficacy and safety of new neuropharmacological agents .
Toxicological Studies
The compound has been implicated in studies examining the toxicity of piperazine derivatives, especially concerning their sympathomimetic effects. Research indicates that 4-MeOPP can induce toxicity in cardiac cells, raising concerns about its safety profile when used recreationally.
Toxicity Insights:
- A study reported significant cytotoxic effects on H9c2 rat cardiac cells, indicating potential cardiotoxicity associated with piperazine designer drugs .
- The EC50 values for various piperazine derivatives suggest that 4-MeOPP has a moderate level of cytotoxicity compared to other compounds in its class .
Analytical Chemistry
4-MeOPP is utilized as a reference standard in analytical chemistry, particularly in methods aimed at detecting piperazine derivatives in biological samples. Its detection is crucial for forensic toxicology, especially concerning designer drugs.
Analytical Methods:
- Gas chromatography-mass spectrometry (GC-MS) has been effectively employed to detect 4-MeOPP and its metabolites in biological samples, facilitating toxicological assessments .
- The compound's metabolites can be produced from other drugs, necessitating careful differentiation during analysis .
Behavioral Studies
Behavioral studies involving 4-MeOPP help researchers understand the psychotropic effects of piperazine derivatives. These studies often utilize animal models to simulate human responses to potential new drugs.
Case Study Overview:
- Research has indicated that combinations of piperazine derivatives can produce effects similar to amphetamines but vary significantly in potency and safety profiles .
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Pharmaceutical Development | Intermediate for antidepressants | Modulates serotonin pathways |
Neuroscience Research | Neurotransmitter system studies | Similar action to amphetamines |
Toxicological Studies | Cardiotoxicity assessments | Induces significant cytotoxic effects |
Analytical Chemistry | Reference standard for detection methods | Effective detection via GC-MS |
Behavioral Studies | Assessment of psychotropic effects | Varies significantly among different derivatives |
Mechanism of Action
1-(4-Methoxyphenyl)piperazine exerts its effects by inhibiting the reuptake and inducing the release of monoamine neurotransmitters such as dopamine and serotonin. This mechanism is similar to that of amphetamines but with significantly lower abuse potential. It acts as a nonselective serotonin receptor agonist, influencing various serotonin receptors .
Comparison with Similar Compounds
Structural Comparisons
Phenylpiperazines differ in substituents on the aromatic ring, influencing electronic properties and receptor interactions:
Pharmacological and Receptor Affinity
Phenylpiperazines primarily target serotonin (5-HT) receptors, with varying subtype selectivity:
Key Findings :
- MeOPP’s methoxy group may reduce 5-HT₁B affinity compared to TFMPP’s -CF₃ group, which enhances binding to 5-HT₁B/C subtypes .
- mCPP’s -Cl group confers strong 5-HT₂C agonism, linked to appetite suppression .
Metabolic Pathways
Metabolism varies significantly due to structural differences:
Implications :
Legal and Regulatory Status
Global control measures reflect varying risk assessments:
Supramolecular and Crystallographic Behavior
MeOPP uniquely forms exclusion complexes with Q[8], driven by interactions between its methoxy group and Q[8]’s electronegative portals . Similar studies are lacking for TFMPP or mCPP, though their substituents may hinder cavity entry due to steric bulk (e.g., -CF₃ in TFMPP).
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Receptor Binding Affinity (Ki, nM)
Receptor | MeOPP | TFMPP | mCPP |
---|---|---|---|
5-HT₁A | 120 | 450 | >1000 |
5-HT₁B | 85 | 12 | 300 |
5-HT₂C | 200 | 150 | 15 |
Biological Activity
1-(4-Methoxyphenyl)piperazine (MeOPP) is a piperazine derivative that has garnered attention for its diverse biological activities. This compound exhibits pharmacological properties that may be beneficial in various therapeutic contexts, particularly within the central nervous system (CNS) and metabolic disorders. This article explores the biological activity of MeOPP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₆N₂O
- Molecular Weight : 192.26 g/mol
- Melting Point : 42-47 °C
- Boiling Point : 118 °C (0.3 mmHg)
MeOPP's biological activity is primarily attributed to its interaction with various neurotransmitter systems, including serotonin and dopamine receptors. The following mechanisms have been identified:
- Serotonin Receptor Modulation : MeOPP has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These interactions suggest potential anxiolytic and antidepressant effects, which are critical in treating mood disorders .
- Dopaminergic Activity : The compound also exhibits affinity for dopamine receptors, indicating a possible role in modulating dopaminergic pathways involved in reward and addiction mechanisms .
1. Central Nervous System Effects
Research indicates that MeOPP has CNS activity similar to amphetamines but with a lower potential for abuse. In animal models, it has demonstrated anxiolytic properties, which could be beneficial for treating anxiety disorders .
2. Antinociceptive Properties
Studies have highlighted the antinociceptive effects of MeOPP through its action on spinal serotonin receptors (5-HT2A and 5-HT3). This suggests its potential use in pain management therapies .
3. Hypoglycemic Effects
Recent investigations into piperazine derivatives have indicated that compounds like MeOPP may possess hypoglycemic properties, making them candidates for diabetes treatment. This is particularly relevant for insulin-dependent and non-insulin-dependent diabetes mellitus .
Study on Serotonin Receptor Affinity
A study published in the Journal of Medicinal Chemistry explored the binding affinity of various piperazine derivatives to serotonin receptors. MeOPP was found to exhibit significant binding activity at both 5-HT1A and 5-HT2A receptors, suggesting its potential as an antidepressant agent .
Antinociceptive Activity Assessment
In a controlled experiment assessing the antinociceptive effects of MeOPP, researchers administered the compound to animal models subjected to pain stimuli. Results indicated a marked reduction in pain responses, supporting its development as a therapeutic agent for pain relief .
Data Table: Biological Activities of MeOPP
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity and structural integrity of 1-(4-Methoxyphenyl)piperazine?
To ensure purity and structural accuracy, researchers should employ a combination of chromatographic and spectroscopic techniques:
- HPLC with Internal Standard (IS): Use p-tolylpiperazine (pTP) as an IS for quantitative analysis, optimizing parameters like mobile phase composition and column type to resolve peaks for this compound and potential impurities .
- Raman Microspectroscopy: Apply laser power (20 mW) and high scan counts (128–256) to generate high-resolution spectra, enabling differentiation from structurally similar analogs (e.g., trifluoromethylphenyl or chlorophenyl derivatives) .
- Melting Point Analysis: Validate purity using observed melting points (e.g., 42–47°C for the free base; 240°C for the dihydrochloride salt) .
Q. What synthetic strategies are effective for preparing this compound derivatives?
Key methodologies include:
- Aroylation Reactions: Couple N-(4-methoxyphenyl)piperazine with substituted benzoic acids using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to achieve yields >80% for halogenated or hydroxy-substituted derivatives .
- Controlled Reaction Conditions: Maintain inert atmospheres (N₂/Ar) and stoichiometric ratios to minimize side reactions, such as sulfonation or oxidation of the methoxy group .
Q. How can hydrogen bonding and supramolecular assembly influence the crystallographic properties of this compound derivatives?
X-ray diffraction studies reveal:
- C–H⋯O Interactions: In halogenated analogs (e.g., 2-chloro or 2-bromo derivatives), these interactions form sheet-like structures, impacting solubility and stability .
- Disorder in Crystal Lattices: For bulky substituents (e.g., iodobenzoyl), positional disorder (occupancy ratios ~0.94:0.06) may require refinement using split-site models .
Advanced Research Questions
Q. How do substituent positions on the aryl ring modulate the pharmacological activity of this compound analogs?
Structure-activity relationship (SAR) studies highlight:
- Monoamine Transporter Effects: The 4-methoxy group enhances serotonin reuptake inhibition compared to 3-methoxy or unsubstituted phenyl analogs. This is attributed to improved lipophilicity and π-π stacking with transporter binding pockets .
- Selectivity for 5-HT7 Receptors: Derivatives with extended alkyl chains (e.g., 4-chlorobutyl linkers) show higher affinity (Ki < 50 nM) due to complementary hydrophobic interactions in the receptor’s transmembrane domain .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?
Methodological considerations include:
- In Vitro Model Standardization: Use consistent cell lines (e.g., HEK-293T for receptor binding assays) and control for metabolic interference (e.g., CYP450 inhibitors in liver microsome studies) .
- Multivariate Analysis: Apply principal component analysis (PCA) and linear discriminant analysis (LDA) to spectral or pharmacological datasets, isolating variables (e.g., laser power, substituent electronegativity) that explain >95% of variance .
Q. What in vitro models are suitable for evaluating the neurotransmitter effects of this compound?
- Synaptosomal Preparations: Isolate rat cortical synaptosomes to measure serotonin/dopamine reuptake inhibition via radiolabeled neurotransmitters (e.g., ³H-5-HT) .
- Microelectrode Arrays (MEAs): Assess real-time neuronal firing patterns in primary hippocampal cultures exposed to analogs, correlating activity with structural modifications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDGZSKYFPGAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191591 | |
Record name | 1-(4-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38212-30-5 | |
Record name | 1-(4-Methoxyphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38212-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(p-Methoxyphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxyphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(P-METHOXYPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P385M92GYG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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